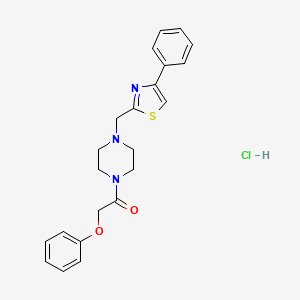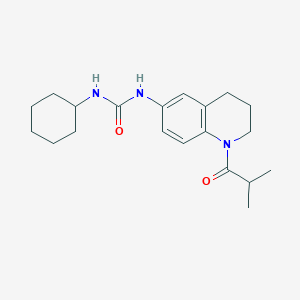
1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
カタログ番号 B2694179
CAS番号:
1203320-68-6
分子量: 343.471
InChIキー: OWDJAPYKDIEBQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Cyclohexyl-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a chemical compound with the molecular formula C20H29N3O2. It is a complex organic compound that contains a cyclohexyl group, an isobutyryl group, and a tetrahydroquinolinyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The cyclohexyl group is a six-membered carbon ring, the isobutyryl group is a branched alkyl group, and the tetrahydroquinolinyl group is a nitrogen-containing heterocyclic group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 343.471.科学的研究の応用
Synthesis and Characterization
- The compound is involved in the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, exploring the reactivity of related compounds towards various reagents, highlighting its potential utility in the synthesis of antimicrobial agents (Elkholy & Morsy, 2006).
- A method for the enantioselective synthesis of chiral tetrahydroisoquinolines using a chiral sulfinamidourea catalyst demonstrates the compound's relevance in asymmetric synthesis and its potential in producing biologically active compounds (Xu, Zhang, & Jacobsen, 2014).
- The effectiveness of the compound in the Biginelli-type synthesis of dihydropyrimidin-2(1H)-ones suggests its utility in the construction of complex organic molecules, offering insights into novel catalytic systems (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Application in Drug Discovery
- The compound's role in the development of TRPV1 antagonists indicates its significance in drug discovery, especially in the context of chronic and acute pain models. This application showcases the potential of urea derivatives in medicinal chemistry (Schmidt et al., 2011).
- Its utility in synthesizing tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives as selective antagonists of the TRPM8 channel receptor and as antiprostate cancer agents further exemplifies its importance in therapeutic applications (De Petrocellis et al., 2016).
Chemical Reactions and Mechanisms
- Investigations into the superacidic activation of quinoline and isoquinoline reveal the compound's involvement in reactions leading to tetrahydro derivatives, which are key intermediates in the synthesis of complex organic structures (Koltunov, Prakash, Rasul, & Olah, 2007).
- The synthesis of fluorescently labelled phosphoramidites incorporating similar structures demonstrates its application in developing labelled oligonucleotides for research and diagnostic purposes (Singh & Singh, 2006).
Potential for Advanced Materials
- Silver(I) complexes with quinoline-urea derivatives have been synthesized and characterized, exploring their gelator behavior in the formation of metal-organic frameworks, which could have implications in material science and nanotechnology (Braga et al., 2013).
特性
IUPAC Name |
1-cyclohexyl-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14(2)19(24)23-12-6-7-15-13-17(10-11-18(15)23)22-20(25)21-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJAPYKDIEBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)
![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)
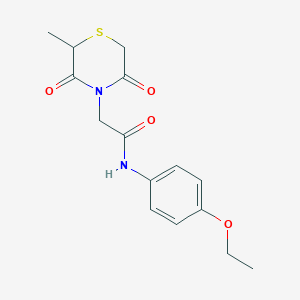
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2694103.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)
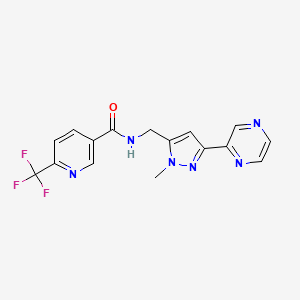
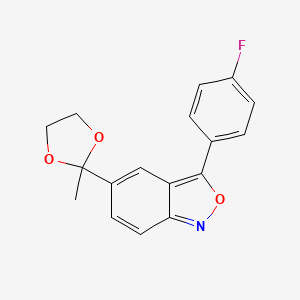
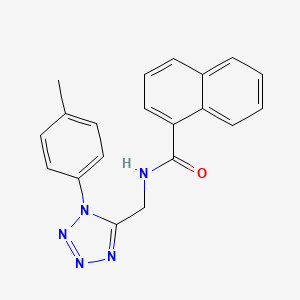
![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

